molecular formula C15H16F3N5O4S B166686 Prosulfuron CAS No. 94125-34-5

Prosulfuron

Cat. No. B166686
CAS RN: 94125-34-5
M. Wt: 419.4 g/mol
InChI Key: LTUNNEGNEKBSEH-UHFFFAOYSA-N
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Description

Prosulfuron is a selective, sulfonylurea herbicide, used in controlling broadleaf weeds in agricultural crops . It has the empirical formula C15H16F3N5O4S and a molecular weight of 419.38 .


Synthesis Analysis

The synthesis of Prosulfuron involves several steps . It starts with the synthesis of 2-(3,3,3-trifluoro-1-propenyl)-benzenesulfonic acid from o-aminobenzenesulfonic acid and 3,3,3-trifluoro-1-propylene. This is followed by hydrogenation reduction to generate 2-(3,3,3-trifluoro propyl)-benzenesulfonic acid, which reacts with phosgene and ammonia gas to obtain 2-(3,3,3-trifluoro propyl)-benzene sulfonamide. The final step involves a reaction with dimethyl carbonate and 2-amine-4-methoxy-6-methyl-1,3,5-triazine to produce Prosulfuron .


Molecular Structure Analysis

The Prosulfuron molecule contains a total of 45 bonds. There are 29 non-H bonds, 15 multiple bonds, 6 rotatable bonds, 3 double bonds, 12 aromatic bonds, 2 six-membered rings, 1 urea (-thio) derivative, 1 ether (aromatic), and 1 sulfonamide (thio-/dithio-) .


Chemical Reactions Analysis

Prosulfuron is highly soluble in water and many organic solvents, is volatile, mobile and has a high potential for leaching to groundwater . It is generally moderately persistent in soil systems but can be very persistent in aquatic systems .


Physical And Chemical Properties Analysis

Prosulfuron has a molecular weight of 419.38 g/mol . It is highly soluble in water and many organic solvents .

Scientific Research Applications

  • Agriculture

    • Prosulfuron is widely used as a herbicide in agriculture . It’s applied to crops like sorghum, millet, winter wheat, and maize to control broad-spectrum weeds .
    • The herbicide is typically applied post-emergence, and its effectiveness depends on various factors including the timing of application, the type of crop, and environmental conditions .
    • The results of using Prosulfuron in agriculture have been largely positive, with the herbicide effectively controlling a range of broad-leaved weeds and thereby improving crop yields .
  • Pest Control

    • Prosulfuron is also used in pest control . It’s registered for post-emergent control of broadleaf weeds in field corn, seed corn, winter wheat, sorghum, and millet .
    • The application methods and procedures for pest control are similar to those in agriculture. The herbicide is applied post-emergence and its effectiveness depends on various factors .
    • The outcomes of using Prosulfuron for pest control have been positive, with the herbicide effectively controlling a range of pests and thereby improving the health and yield of crops .
  • Environmental Science

    • Prosulfuron has been studied in the field of environmental science, particularly in relation to its impact on soil and water ecosystems .
    • The methods of study typically involve laboratory experiments and field studies to assess the fate and behavior of Prosulfuron in the environment .
    • The results of these studies have shown that Prosulfuron can have a significant impact on soil and water ecosystems, with potential implications for environmental health .
  • Biochemistry

    • In the field of biochemistry, research has been conducted to understand the physiological mechanisms of how different weed species respond to Prosulfuron .
    • The methods of study typically involve laboratory experiments to assess the sensitivity, uptake, translocation, and metabolism of Prosulfuron in different weed species .
    • The results of these studies have provided valuable insights into the differential responses of different weed species to Prosulfuron, which can help in the development of more effective weed control strategies .
  • Pharmacology

    • While Prosulfuron is primarily used as a herbicide, its potential effects on human health have been studied in the field of pharmacology .
    • These studies typically involve laboratory experiments and risk assessments to evaluate the toxicological properties of Prosulfuron .
    • The results of these studies have shown that Prosulfuron is moderately toxic to mammals, but does not present unacceptable risks to human health when used according to regulatory guidelines .
  • Toxicology

    • In the field of toxicology, studies have been conducted to assess the potential risks of Prosulfuron to human health and the environment .
    • These studies typically involve risk assessments based on laboratory experiments and field data .
    • The results of these studies have shown that Prosulfuron does not present unacceptable risks to human health or the environment when used according to regulatory guidelines .

Safety And Hazards

Prosulfuron is moderately toxic to mammals . It is also moderately toxic to birds, honeybees, earthworms, and fish but less so to aquatic invertebrates . It is highly toxic to algae and aquatic plants . It is classified as an environmentally hazardous substance, solid, n.o.s. (Prosulfuron), and a marine pollutant .

Future Directions

The future of Prosulfuron and similar substances is subject to ongoing research and regulatory review . As our understanding of these substances and their impacts on the environment and human health continues to evolve, so too will the regulations and guidelines governing their use .

properties

IUPAC Name

1-(4-methoxy-6-methyl-1,3,5-triazin-2-yl)-3-[2-(3,3,3-trifluoropropyl)phenyl]sulfonylurea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16F3N5O4S/c1-9-19-12(22-14(20-9)27-2)21-13(24)23-28(25,26)11-6-4-3-5-10(11)7-8-15(16,17)18/h3-6H,7-8H2,1-2H3,(H2,19,20,21,22,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTUNNEGNEKBSEH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC(=N1)OC)NC(=O)NS(=O)(=O)C2=CC=CC=C2CCC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16F3N5O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9034868
Record name Prosulfuron
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Molecular Weight

419.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Flash Point

100.00 °C (212.00 °F) - closed cup
Record name Prosulfuron
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8445
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Solubility

In water, 29 mg/L (pH 4.5), 87 mg/L (pH 5.0), 4000 mg/L (pH 6.8), 43000 mg/L (pH 7.7) at 25 °C, Solubility in g/L at 25 °C: ethanol 8.4, acetone 160, toluene 6.1, n-hexane 0.0064, n-octanol 1.4, ethyl acetate 56, dichloromethane 180
Record name Prosulfuron
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Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Density

1.45 g/cu cm at 20 °C
Record name Prosulfuron
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8445
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Vapor Pressure

<2.63X10-8 mm Hg at 25 °C (OECD Guideline 104)
Record name Prosulfuron
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Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Product Name

Prosulfuron

Color/Form

Colorless crystals

CAS RN

94125-34-5
Record name Prosulfuron
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Record name Prosulfuron [ISO]
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Record name Prosulfuron
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Record name Benzenesulfonamide, N-[[(4-methoxy-6-methyl-1,3,5-triazin-2-yl)amino]carbonyl]-2-(3,3,3-trifluoropropyl)
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Record name PROSULFURON
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Record name Prosulfuron
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Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Melting Point

155 °C (decomp.)
Record name Prosulfuron
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8445
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Synthesis routes and methods I

Procedure details

2.9 g of N-[2-(3,3,3-trifluoro-1-propenyl)-phenylsulfonyl]-N'-(4-methoxy-6-methyl-1,3,5-triazin-2-yl)-urea are dissolved in 50 ml of ethyl acetate; there are then added 1.5 g of a 5% palladium/charcoal catalyst, and the mixture is shaken for 16 hours at 20°-25° C. in a hydrogen atmosphere. The catalyst is filtered off, and the residue is completely concentrated by evaporation and subsequently crystallised from an acetone/ether mixture to thus obtain 2.2 g of N-[2-(3,3,3-trifluoropropyl)-phenylsulfonyl]-N'-(4-methoxy-6-methyl-1,3,5-triazin-2-yl)-urea, m.p. 157°-158° C.
Name
N-[2-(3,3,3-trifluoro-1-propenyl)-phenylsulfonyl]-N'-(4-methoxy-6-methyl-1,3,5-triazin-2-yl)-urea
Quantity
2.9 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
COc1nc(C)nc(NC(=O)NS(=O)(=O)c2ccccc2C=CC(F)(F)F)n1
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2,370
Citations
ME Pampulha, A Oliveira - Current Microbiology, 2006 - Springer
Soil microcosm experiments were used to investigate the effects on growth and activity of soil microorganisms of an herbicide combination (60% bromoxynil + 3% prosulfuron) …
Number of citations: 132 link.springer.com
C Menniti, JP Cambon, J Bastide - Journal of agricultural and food …, 2003 - ACS Publications
… The purpose of this work was to investigate the transformation mechanism of prosulfuron in … Figure 2 Concentration of prosulfuron and metabolites in soils. The prosulfuron degradation …
Number of citations: 10 pubs.acs.org
CA Kinney, KW Mandernack, AR Mosier - Soil Biology and Biochemistry, 2005 - Elsevier
Independent soil microcosm experiments were used to investigate the effects of the fungicides mancozeb and chlorothalonil, and the herbicide prosulfuron, on N 2 O and NO production …
Number of citations: 133 www.sciencedirect.com
RP Hultgren, RJM Hudson, GK Sims - Journal of agricultural and …, 2002 - ACS Publications
… of prosulfuron occurred in 2 of the 10 soils, yielding 14 CO 2 and desmethyl prosulfuron … At equivalent water contents, prosulfuron DT 50 values were positively correlated with soil …
Number of citations: 80 pubs.acs.org
S Hyun, LS Lee - Journal of environmental quality, 2004 - Wiley Online Library
… by measuring prosulfuron sorption on five … prosulfuron accounted for up to 82% of overall sorption in the pH range from 3 to 7. The relative importance of anion exchange to prosulfuron …
Number of citations: 49 acsess.onlinelibrary.wiley.com
T Docters, JM Chovelon, JM Herrmann… - Applied Catalysis B …, 2004 - Elsevier
Titania photocatalysts were synthesised by the molten salts method by reaction of a titanium precursor with three different alkali metal nitrates (LiNO 3 , NaNO 3 , KNO 3 ). The titania …
Number of citations: 51 www.sciencedirect.com
N Soltani, LR Brown, T Cowan… - International journal of …, 2014 - hindawi.com
… Prosulfuron at relatively low use doses can provide growers … Prosulfuron can be tank mixed with glyphosate applied … glyphosate, prosulfuron, and glyphosate plus prosulfuron applied …
Number of citations: 10 www.hindawi.com
C Accinelli, A Vicari, PR Pisa, P Catizone - Agronomie, 2002 - agronomy-journal.org
The objective of this experiment was to estimate field-scale losses of metolachlor, prosulfuron, triasulfuron, atrazine and two of its metabolites (deethylatrazine and deisopropylatrazine) …
Number of citations: 41 www.agronomy-journal.org
G Ma, HD Coble, FT Corbin, JD Burton - Weed science, 1997 - cambridge.org
Differential response of three weed species to prosulfuron was examined through studies of acetolactate synthase (ALS) sensitivity, uptake, translocation, and metabolism of the …
Number of citations: 21 www.cambridge.org
K Kulowski, EL Zirbes, BM Thede… - Journal of Agricultural …, 1997 - ACS Publications
… This paper describes the first microbial transformation experiments of the herbicide prosulfuron. This work was conducted to identify prosulfuron metabolite producing microorganisms …
Number of citations: 44 pubs.acs.org

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